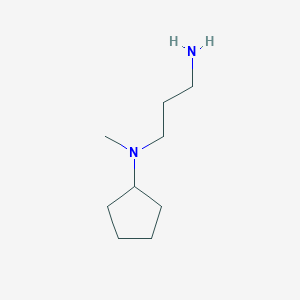

N-Cyclopentyl-N-methylpropane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Cyclopentyl-N-methylpropane-1,3-diamine” (CPMD) is an organic compound with the formula C9H20N2 . It is a diamine and belongs to the class of amines called alkylamines. CPMD is an important intermediate compound in the synthesis of various drugs.

Molecular Structure Analysis

The linear formula of “N-Cyclopentyl-N-methylpropane-1,3-diamine” is C9H20N2 . The molecular weight of the compound is 156.27 .Physical And Chemical Properties Analysis

“N-Cyclopentyl-N-methylpropane-1,3-diamine” is a liquid at room temperature . It has a molecular weight of 156.27 .Aplicaciones Científicas De Investigación

Organic Synthesis

N-Cyclopentyl-N-methylpropane-1,3-diamine: is a valuable intermediate in organic synthesis. It serves as a building block for the preparation of various organic compounds, including complex natural products and pharmaceuticals. Its incorporation into synthetic routes allows for the introduction of the cyclopentyl and diamine functional groups, which are prevalent in many biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, this compound finds use in the design and development of new drugs. Its structure can be modified to produce derivatives that interact with biological targets, potentially leading to treatments for diseases. The diamine moiety, in particular, is a common feature in molecules with pharmacological activity .

Agriculture

N-Cyclopentyl-N-methylpropane-1,3-diamine: may be utilized in the development of agrochemicals. The cyclopentyl group can impart lipophilicity, which is beneficial for the compound’s absorption and interaction with plant systems. This can lead to the creation of new pesticides or growth regulators that help in crop protection and yield improvement .

Materials Science

This diamine can act as a monomer or cross-linker in the synthesis of polymers and resins. Its incorporation into materials can enhance properties such as flexibility, toughness, and thermal stability. This makes it suitable for creating advanced materials with specific mechanical and chemical resistance characteristics .

Chemical Synthesis

As a versatile reagent, N-Cyclopentyl-N-methylpropane-1,3-diamine is used in various chemical reactions, including catalysis and as a ligand for metal complexes. Its presence can influence reaction pathways and yields, making it a valuable tool for chemists in both academic and industrial settings .

Environmental Science

In environmental science, this compound could be explored for its potential use in the remediation of pollutants. Its chemical structure might interact with contaminants, aiding in their breakdown or removal from ecosystems. Research in this area could lead to new methods for cleaning up environmental spills or treating waste .

Biochemistry

In biochemistry, N-Cyclopentyl-N-methylpropane-1,3-diamine can be a precursor for biochemicals that mimic or interfere with natural processes. It could be used to study enzyme mechanisms or to develop inhibitors that regulate biochemical pathways, contributing to our understanding of cellular functions .

Proteomics

This compound is also relevant in proteomics, where it can be used to modify proteins or peptides. Such modifications can help in studying protein structure and function, as well as in the development of protein-based therapeutics .

Propiedades

IUPAC Name |

N'-cyclopentyl-N'-methylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(8-4-7-10)9-5-2-3-6-9/h9H,2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGLJYLQAJFML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649749 |

Source

|

| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyl-N-methylpropane-1,3-diamine | |

CAS RN |

53485-06-6 |

Source

|

| Record name | N1-Cyclopentyl-N1-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53485-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)

![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)

![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)

![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)